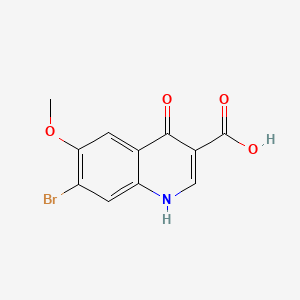
(3,4-dimethyl-1H-pyrazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of 3,4-dimethylpyrazole with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki coupling reaction, where 3,4-dimethylpyrazole is reacted with a boronic acid pinacol ester in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-dimethyl-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
(3,4-dimethyl-1H-pyrazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3,4-dimethyl-1H-pyrazol-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole-4-boronic acid: Similar in structure but lacks the dimethyl groups at positions 3 and 4.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a tert-butoxycarbonyl (Boc) protecting group, making it more stable under certain conditions.
Uniqueness
(3,4-dimethyl-1H-pyrazol-5-yl)boronic acid is unique due to the presence of dimethyl groups at positions 3 and 4, which can influence its reactivity and binding affinity to molecular targets. This structural feature can enhance its selectivity and potency in various applications compared to other pyrazole boronic acids.
Propiedades
Fórmula molecular |
C5H9BN2O2 |
|---|---|
Peso molecular |
139.95 g/mol |
Nombre IUPAC |
(3,4-dimethyl-1H-pyrazol-5-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O2/c1-3-4(2)7-8-5(3)6(9)10/h9-10H,1-2H3,(H,7,8) |
Clave InChI |
XDIQGKNNPFZWGN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=NN1)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)
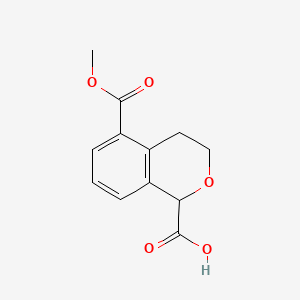
![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
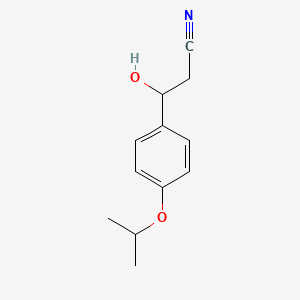
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)
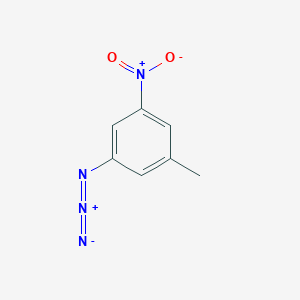

![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
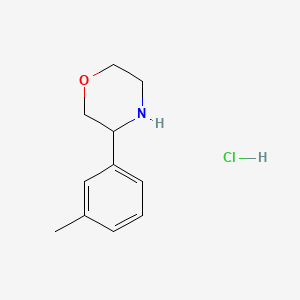
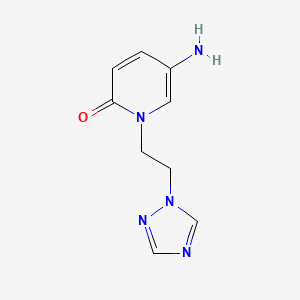
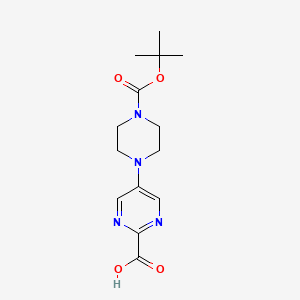
![1-Thia-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13476595.png)
